Lipophilicity Advantage: XLogP Comparison of 5-(4-Methylcyclohexyl)-1,3-thiazol-2-amine vs. 5-Cyclohexyl-1,3-thiazol-2-amine
The target compound exhibits a computed XLogP3-AA of 3.1, compared to 2.8 for the non-methylated analog 5-cyclohexyl-1,3-thiazol-2-amine (CAS 851233-58-4), representing a ΔlogP of +0.3 units [1][2]. This increase in lipophilicity is attributable solely to the addition of a single methyl group on the cyclohexyl ring at the 4-position. The molecular weight increases from 182.29 to 196.31 g/mol (+14.02 Da), while topological polar surface area remains identical at 67.2 Ų for both compounds [1][2]. Both compounds possess 1 rotatable bond and 1 hydrogen bond donor.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP = 3.1; MW = 196.31; TPSA = 67.2 Ų |
| Comparator Or Baseline | 5-Cyclohexyl-1,3-thiazol-2-amine: XLogP = 2.8; MW = 182.29; TPSA = 67.2 Ų |
| Quantified Difference | ΔXLogP = +0.3; ΔMW = +14.02 Da; ΔTPSA = 0 |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (2021.05.07 release) |
Why This Matters
A ΔlogP of +0.3 can meaningfully impact membrane permeability and oral absorption potential in drug discovery programs, making the 4-methyl analog the preferred choice when increased lipophilicity is desired without altering hydrogen bonding capacity.
- [1] PubChem CID 104054071, 5-(4-Methylcyclohexyl)-1,3-thiazol-2-amine. XLogP3-AA = 3.1. View Source
- [2] PubChem CID 71758630, 5-Cyclohexyl-1,3-thiazol-2-amine (CAS 851233-58-4). XLogP3-AA = 2.8. View Source
